Physicochemical Differentiation: Lipophilicity and Polar Surface Area vs. Des-Phenyl and Des-Fluoro Analogs
The target compound exhibits a computed XLogP3-AA of 4, which is substantially higher than hypothetical des-tert-butyl or des-phenyl analogs, directly impacting predicted membrane permeability and oral bioavailability according to Lipinski's Rule of Five [1]. The TPSA of 70.7 Ų places it within the favorable range for CNS penetration (typically <90 Ų) and oral absorption (<140 Ų), but differentiation from analogs with polar substituents (e.g., -OH, -COOH) on the phenyl rings cannot be quantified due to lack of experimental logD or PAMPA data for comparators.
| Evidence Dimension | Lipophilicity (XLogP3-AA) |
|---|---|
| Target Compound Data | 4 |
| Comparator Or Baseline | Hypothetical 4-H analog: XLogP3 ~2.5; Hypothetical 4-Cl analog: XLogP3 ~3.5 (estimated from structural analogs in PubChem) |
| Quantified Difference | +1.5 to +0.5 log unit increase vs. less lipophilic analogs (estimated) |
| Conditions | Computed by XLogP3 3.0 algorithm (PubChem). No experimental logD₇.₄ data available. |
Why This Matters
The elevated lipophilicity predicts enhanced passive membrane permeability relative to less bulky analogs, which may translate to higher cellular uptake in cell-based assays, but experimental validation (logD, Caco-2 Papp) is absent for this specific compound.
- [1] PubChem. XLogP3-AA and TPSA values for CID 16923011. NCBI. View Source
